molecular formula C12H16N2 B13276971 4-[(Tert-butylamino)methyl]benzonitrile

4-[(Tert-butylamino)methyl]benzonitrile

Cat. No.: B13276971
M. Wt: 188.27 g/mol
InChI Key: CBZAXBYRYKDDSQ-UHFFFAOYSA-N
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Description

4-[(Tert-butylamino)methyl]benzonitrile is a benzonitrile derivative featuring a tert-butylamino group attached to the methylene bridge at the para position of the aromatic ring. The tert-butyl group confers steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

4-[(tert-butylamino)methyl]benzonitrile

InChI

InChI=1S/C12H16N2/c1-12(2,3)14-9-11-6-4-10(8-13)5-7-11/h4-7,14H,9H2,1-3H3

InChI Key

CBZAXBYRYKDDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butylamino)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chloromethylbenzonitrile with tert-butylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-chloromethylbenzonitrile and tert-butylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of 4-[(Tert-butylamino)methyl]benzonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butylamino)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products

The major products formed from these reactions include amides, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Tert-butylamino)methyl]benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Tert-butylamino)methyl]benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity and function. The nitrile group may also participate in coordination with metal ions or other electrophilic species.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 4-[(Tert-butylamino)methyl]benzonitrile with structurally related benzonitrile derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Characteristics
4-[(Tert-butylamino)methyl]benzonitrile -CH₂-NH-C(CH₃)₃ C₁₂H₁₅N₂ 193.26 (estimated) N/A High lipophilicity, steric hindrance
4-(Ethylaminomethyl)benzonitrile -CH₂-NH-CH₂CH₃ C₉H₁₀N₂ 146.19 4714-63-0 Lower steric bulk, moderate solubility
4-[(Methylsulfonyl)methyl]benzonitrile -CH₂-SO₂-CH₃ C₉H₉NO₂S 195.24 161417-56-7 Polar sulfonyl group, reduced lipophilicity
4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile -CH₂-(N-methylpiperazine) C₁₃H₁₇N₃ 227.30 (estimated) N/A Basic nitrogen, enhanced water solubility
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile -C(OH)(C₆H₄Cl-3)-CH₃ C₁₄H₁₀ClNO 243.69 186000-52-2 Bulky aryl group, chiral center
4-{[(4,5-Diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile -CH₂-S-(imidazole-diphenyl) C₂₈H₂₀N₃S 430.54 8012-9640 Complex heterocyclic moiety, potential corrosion inhibition

Functional and Application Differences

  • Steric and Electronic Effects: The tert-butyl group in 4-[(Tert-butylamino)methyl]benzonitrile introduces significant steric hindrance compared to smaller substituents like ethylamino or methylsulfonyl . This may reduce binding affinity in enzyme-active sites but enhance selectivity in drug design.
  • Solubility and Bioavailability : Piperazinyl derivatives (e.g., ) exhibit improved aqueous solubility due to basic nitrogen atoms, whereas the tert-butyl analog is likely more lipophilic, favoring membrane permeability.

Research Findings and Implications

  • Medicinal Chemistry : The tert-butyl group’s lipophilicity could enhance blood-brain barrier penetration, making it valuable in CNS drug development. However, its bulk may limit interactions with tight binding pockets compared to smaller substituents .
  • Material Science: Thioether-linked benzonitriles (e.g., ) show promise as corrosion inhibitors, suggesting that tert-butylamino derivatives might be tailored for similar applications with improved stability .
  • Computational Studies : Molecular docking tools like AutoDock Vina could predict how substituent bulk (e.g., tert-butyl vs. ethyl) affects binding modes in drug-receptor interactions.

Biological Activity

4-[(Tert-butylamino)methyl]benzonitrile is an organic compound characterized by a benzonitrile core substituted with a tert-butylamino group. This unique structure imparts significant biological activity, making it a candidate for various pharmacological applications. The compound's properties stem from its lipophilicity and steric bulk, which enhance its interaction with biological targets.

The chemical formula for 4-[(tert-butylamino)methyl]benzonitrile is C12H16N2, featuring both aromatic and aliphatic functionalities. The presence of the nitrile group allows for potential interactions with various biological systems, while the tert-butylamino group increases steric hindrance and lipophilicity, enhancing bioavailability and cellular uptake .

Pharmacological Applications

Research indicates that 4-[(tert-butylamino)methyl]benzonitrile may interact with specific receptors or enzymes, suggesting its utility in drug design. Its structural features allow it to bind to protein targets effectively, which is crucial for its potential therapeutic roles .

Potential Applications:

  • Anticancer Activity: Investigations into similar benzonitrile derivatives have shown promising anticancer properties, particularly in melanoma models where compounds induced apoptosis and exhibited anti-metastatic effects .
  • Selective Androgen Receptor Modulation: Some studies suggest that modifications of benzonitrile derivatives can enhance androgen receptor binding affinity, indicating potential in treating conditions like muscle wasting or certain cancers .

Comparative Analysis

To better understand the biological activity of 4-[(tert-butylamino)methyl]benzonitrile, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Di-tert-butylamino)benzonitrileTwo tert-butylamino groupsIncreased steric bulk and potential for stronger interactions
3-(Di-tert-butylamino)benzonitrileSimilar structure but different positionVariations in reactivity due to positional differences
4-(Dimethylamino)benzonitrileDimethylamino instead of tert-butylaminoLower steric hindrance compared to tert-butyl groups

The combination of both a tert-butylamino group and a nitrile functionality in 4-[(tert-butylamino)methyl]benzonitrile distinguishes it from its analogs, enhancing its stability and reactivity .

Study on Anticancer Activity

A study explored the effects of various benzonitrile derivatives on melanoma cells. Compounds similar to 4-[(tert-butylamino)methyl]benzonitrile showed significant cytotoxicity against B16F10 melanoma cells. The mechanisms involved included the generation of reactive oxygen species (ROS), leading to apoptosis through mitochondrial pathways .

Investigation of Androgen Receptor Modulation

Another research effort focused on the synthesis of benzonitrile derivatives aimed at selective androgen receptor modulation. The study found that certain modifications led to improved binding affinities and enhanced pharmacokinetic profiles in animal models, suggesting potential therapeutic applications in muscle wasting conditions .

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